[1-(Benzenesulfinyl)octa-1,2-dien-1-yl](trimethyl)silane
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Overview
Description
1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane: is an organosilicon compound characterized by the presence of a benzenesulfinyl group attached to an octa-1,2-dien-1-yl chain, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzenesulfinyl group can undergo oxidation to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved adhesion and durability.
Mechanism of Action
The mechanism by which 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane exerts its effects is primarily through its ability to interact with various molecular targets. The benzenesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, while the trimethylsilane group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
- 1-(Phenylsulfinyl)octa-1,2-dien-1-ylsilane
- 1-(Benzenesulfonyl)octa-1,2-dien-1-ylsilane)
Comparison:
- Structural Differences: While similar in structure, the presence of different substituents (sulfinyl vs. sulfonyl) can significantly alter the reactivity and properties of the compounds.
- Reactivity: The sulfinyl group is more prone to oxidation compared to the sulfonyl group, making 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) more reactive under oxidative conditions.
- Applications: The unique combination of the benzenesulfinyl and trimethylsilane groups in 1-(Benzenesulfinyl)octa-1,2-dien-1-ylsilane) provides distinct advantages in catalysis and material science applications, setting it apart from its analogs.
Properties
CAS No. |
88410-21-3 |
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Molecular Formula |
C17H26OSSi |
Molecular Weight |
306.5 g/mol |
InChI |
InChI=1S/C17H26OSSi/c1-5-6-7-8-12-15-17(20(2,3)4)19(18)16-13-10-9-11-14-16/h9-14H,5-8H2,1-4H3 |
InChI Key |
VDGBUJLOOKFIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C=C([Si](C)(C)C)S(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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